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Compound Name:
(R)-N-Boc-2-(2-

hydroxyethyl)morpholine

CAS No.: 136992-21-7

Cat. No.: B599660

Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-N-Boc-2-(2-
hydroxyethyl)morpholine

Introduction
(R)-N-Boc-2-(2-hydroxyethyl)morpholine is a valuable chiral building block in modern

organic synthesis and medicinal chemistry. Its rigid morpholine scaffold, combined with the

stereodefined side chain and the versatile N-Boc protecting group, makes it an attractive

intermediate for the synthesis of complex, biologically active molecules.[1][2][3] The precise

structural confirmation of such intermediates is paramount to ensure the integrity and success

of multi-step synthetic campaigns.

This technical guide provides a comprehensive analysis of the expected spectroscopic

signature of (R)-N-Boc-2-(2-hydroxyethyl)morpholine. As direct, published spectra for this

specific compound are not consolidated in the scientific literature, this document serves as an

expert-level predictive guide. By dissecting the molecule into its constituent functional groups—

the N-Boc protected morpholine ring and the 2-hydroxyethyl side chain—we can apply
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established principles of NMR, IR, and Mass Spectrometry to forecast its spectral data with

high confidence. This document is intended for researchers, scientists, and drug development

professionals who require a deep understanding of how to verify the structure and purity of this

important synthetic intermediate.

Molecular Structure and Conformation
The structural integrity of (R)-N-Boc-2-(2-hydroxyethyl)morpholine is best understood by

examining its components. The morpholine ring typically adopts a stable chair conformation.[4]

[5] The bulky tert-butyloxycarbonyl (Boc) group on the nitrogen atom influences the electronic

environment and can introduce rotational isomers (rotamers) due to hindered rotation around

the N-C(O) amide bond, which may lead to the broadening or duplication of signals in NMR

spectra at room temperature.[6][7]

Below is the chemical structure with a numbering scheme that will be used for spectral

assignments throughout this guide.

Caption: Structure of (R)-N-Boc-2-(2-hydroxyethyl)morpholine.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic

molecules. We will analyze the expected ¹H and ¹³C NMR spectra.

Experimental Protocol: ¹H NMR Spectroscopy
A standard ¹H NMR spectrum would be acquired using the following parameters:

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for initial analysis.

Instrument: A 400 MHz or higher field NMR spectrometer.

Experiment: Standard one-dimensional proton experiment.
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Parameters: A 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation

delay of 1-2 seconds.

Reference: The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is used for calibration.

Predicted ¹H NMR Data and Interpretation
The proton NMR spectrum provides information on the chemical environment, number, and

connectivity of protons.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Interpretation

H-11 (t-Butyl) 1.40 - 1.50 s (singlet)

A strong singlet

integrating to 9H,

characteristic of the

magnetically

equivalent protons of

the N-Boc group.

H-13 (CH₂OH) 3.60 - 3.80 m (multiplet)

These protons are

adjacent to a

stereocenter (C2) and

a hydroxyl group,

leading to a complex

multiplet.

Morpholine Ring H 2.50 - 4.20 m (multiplet)

The 7 morpholine

protons will appear as

a series of complex,

overlapping multiplets.

Protons on C3, C5,

and C6 adjacent to N

and O will be shifted

downfield.[8][9]

Specifically, protons

on C3 and C5

adjacent to the N-Boc

group are expected

around δ 2.8-4.2 ppm,

while protons on C6

adjacent to the ring

oxygen are expected

around δ 3.5-3.9 ppm.

[4][10]

H-12 (CH₂) 1.60 - 1.90 m (multiplet) Protons of the ethyl

linker, appearing as a

complex multiplet due
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to coupling with H-2

and H-13.

H-14 (OH) Variable (1.5 - 4.0) br s (broad singlet)

The chemical shift is

highly dependent on

concentration, solvent,

and temperature. The

signal is often broad

due to hydrogen

bonding and chemical

exchange.[11]

Causality Behind Predictions:

N-Boc Group: The electron-withdrawing nature of the carbamate deshields adjacent protons

(H-3, H-5), shifting them downfield compared to an unsubstituted morpholine.[6][12] The tert-

butyl group itself gives a sharp, intense singlet due to its high symmetry and distance from

deshielding groups.

Morpholine Ring: Protons on carbons adjacent to the electronegative oxygen (C6) and

nitrogen (C3, C5) atoms are shifted downfield. The chair conformation results in distinct axial

and equatorial protons which, in principle, have different chemical shifts and coupling

constants, leading to complex multiplets.[4]

Hydroxyethyl Side Chain: The hydroxyl group on C13 deshields the attached protons. The

complexity of the signals for H-12 and H-13 arises from diastereotopicity and coupling to the

chiral center at C2.

Caption: Predicted key ¹H-¹H COSY correlations.

Predicted ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Interpretation

C-11 (CH₃) ~28.4

Characteristic signal for the

three equivalent methyl

carbons of the Boc group.[13]

C-10 (C(CH₃)₃) ~80.0

Quaternary carbon of the Boc

group, shifted downfield by the

adjacent oxygen.[13]

C-7 (C=O) ~155.0

Carbonyl carbon of the

carbamate, significantly

downfield.

C-13 (CH₂OH) ~60.0
Carbon bearing the hydroxyl

group.

C-12 (CH₂) ~35.0
Aliphatic carbon in the side

chain.

C-2 (CH) ~55.0

Chiral carbon of the

morpholine ring, attached to

the side chain.

C-3, C-5 (CH₂) 40.0 - 50.0

Carbons adjacent to the N-Boc

group. Two distinct signals

may be observed.

C-6 (CH₂) ~67.0

Carbon adjacent to the ring

oxygen atom, shifted

downfield.[8][14]

Causality Behind Predictions:

Electronegativity: The chemical shift of a carbon is highly sensitive to the electronegativity of

attached atoms.[14] Carbons bonded to oxygen (C6, C10, C13) and nitrogen (C3, C5) are

shifted downfield. The C6 carbon, being adjacent to the ring ether oxygen, typically appears

around 67 ppm in morpholine derivatives.[8]
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Carbonyl Group: The sp² hybridized carbonyl carbon (C7) of the carbamate is the most

deshielded carbon, appearing far downfield (~155 ppm).[15]

Boc Group: The quaternary (C10) and methyl (C11) carbons of the Boc group have highly

characteristic and reliable chemical shifts, serving as excellent diagnostic markers.[16]

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR Spectroscopy
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the neat compound (liquid or solid) is placed directly

onto the ATR crystal.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded,

followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Predicted IR Data and Interpretation
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Wavenumber (cm⁻¹) Vibration Type Intensity Interpretation

3550 - 3200 O-H stretch (alcohol) Strong, Broad

This broad absorption

is a hallmark of a

hydrogen-bonded

hydroxyl group.[11]

[17][18]

3000 - 2850 C-H stretch (aliphatic) Medium-Strong

Corresponds to the

stretching vibrations of

the sp³ C-H bonds in

the morpholine ring,

side chain, and Boc

group.[19]

~1690
C=O stretch

(carbamate)
Strong, Sharp

A very intense and

sharp peak

characteristic of the

carbonyl group in the

N-Boc protector.[20]

1260 - 1050 C-O stretch Strong

This region will

contain strong

absorptions from the

C-O single bond

stretching of the

morpholine ether and

the primary alcohol.

[18][19]

Causality Behind Predictions:

O-H Bond: The hydroxyl group's ability to form intermolecular hydrogen bonds causes a wide

distribution of bond strengths, resulting in a characteristically broad and intense absorption

band.[11]

C=O Bond: The double bond of the carbamate carbonyl is a strong dipole, leading to a very

intense and sharp absorption. Its position (~1690 cm⁻¹) is typical for urethanes
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(carbamates).

C-O Bonds: Both the ether linkage in the morpholine ring and the alcohol C-O bond

contribute to strong absorptions in the fingerprint region.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: Electrospray Ionization (ESI-MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like

methanol or acetonitrile. A small amount of formic acid may be added to promote

protonation.

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Method: The sample solution is infused directly into the ESI source. The analysis is typically

performed in positive ion mode.

Predicted Mass Spectrum and Interpretation
The molecular formula of (R)-N-Boc-2-(2-hydroxyethyl)morpholine is C₁₁H₂₁NO₄, with a

molecular weight of 231.29 g/mol .[3]
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m/z Value (Predicted) Ion Formula Interpretation

232.15 [C₁₁H₂₂NO₄]⁺

The protonated molecular ion,

[M+H]⁺. This is often the base

peak in ESI.

254.13 [C₁₁H₂₁NNaO₄]⁺
The sodium adduct, [M+Na]⁺,

is commonly observed.

176.10 [C₇H₁₄NO₂]⁺

Loss of isobutylene (56 Da)

from the Boc group, [M+H -

C₄H₈]⁺. This is a highly

characteristic fragmentation for

N-Boc compounds.[21][22]

132.09 [C₆H₁₄NO₂]⁺

Loss of the entire Boc group

(100 Da), [M+H - C₅H₈O₂]⁺,

resulting in the protonated

(R)-2-(2-

hydroxyethyl)morpholine

fragment.

Causality Behind Fragmentation: The N-Boc group is notoriously labile under mass

spectrometry conditions.[23][24] The most common fragmentation pathway involves a

McLafferty-type rearrangement, leading to the neutral loss of isobutylene (C₄H₈), resulting in a

prominent [M-56] peak.[21][23] Subsequent loss of CO₂ from this fragment can also occur.

Alternatively, cleavage of the N-C(O) bond can lead to the loss of the entire Boc group.

[M+H]⁺
m/z = 232.15

[M+H - 56]⁺
m/z = 176.10- C₄H₈

[M+H - 100]⁺
m/z = 132.09

- C₅H₈O₂

Click to download full resolution via product page

Caption: Key fragmentation pathways for N-Boc protected amines.
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Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of (R)-N-
Boc-2-(2-hydroxyethyl)morpholine. By understanding the expected spectroscopic

signatures, researchers can confidently confirm the identity, structure, and purity of this key

chiral intermediate. The key identifiers are:

¹H NMR: A prominent ~9H singlet around δ 1.4-1.5 ppm for the Boc group and complex

multiplets for the morpholine and side-chain protons.

¹³C NMR: Characteristic signals for the Boc carbonyl (~155 ppm), quaternary (~80 ppm), and

methyl (~28 ppm) carbons.

IR: A strong, broad O-H stretch (3550-3200 cm⁻¹) and a sharp, intense C=O stretch (~1690

cm⁻¹).

MS: A clear protonated molecular ion ([M+H]⁺ at m/z 232.15) and a characteristic fragment

from the loss of isobutylene ([M+H - 56]⁺ at m/z 176.10).

The combination of these techniques provides a self-validating system for the unambiguous

structural elucidation of the target molecule, ensuring the quality and reliability of subsequent

research and development efforts.
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